Cas no 35552-76-2 (2-Quinoxalinamine,N,N-dimethyl-)

2-Quinoxalinamine, N,N-dimethyl-, is a heterocyclic organic compound featuring a quinoxaline core substituted with a dimethylamino group. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry and material science applications. Its electron-rich aromatic system and basic amine functionality enable its use as a building block for pharmaceuticals, agrochemicals, and coordination complexes. The dimethylamino group enhances solubility in organic solvents, facilitating reactions such as nucleophilic substitutions or metal-catalyzed couplings. The compound’s stability and reactivity profile make it suitable for developing dyes, ligands, and bioactive molecules. Careful handling is advised due to potential sensitivity to light and moisture.
2-Quinoxalinamine,N,N-dimethyl- structure
35552-76-2 structure
Product Name:2-Quinoxalinamine,N,N-dimethyl-
CAS No:35552-76-2
MF:C10H11N3
MW:173.214441537857
CID:319855
PubChem ID:351425
Update Time:2025-10-13

2-Quinoxalinamine,N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Quinoxalinamine,N,N-dimethyl-
    • N,N-dimethylquinoxalin-2-amine
    • 2-Dimethylamino-chinoxalin
    • 2-Dimethylaminoquinoxalin
    • AB-323
    • AC1L6YBI
    • Chinoxalin-2-yl-dimethyl-amin
    • CTK6H9995
    • dimethylquinoxalin-2-ylamine
    • dimethyl-quinoxalin-2-yl-amine
    • N,N-dimethyl-N-quinoxalin-2-ylamine
    • NSC521688
    • quinoxalin-2-yl-dimethyl-amine
    • SBB088786
    • SureCN7048629
    • [ "" ]
    • N,N-dimethyl-2-Quinoxalinamine
    • BS-28457
    • CCG-356022
    • NSC-521688
    • CS-0213240
    • Z728939692
    • AKOS006242781
    • FT-0740831
    • 35552-76-2
    • AB-323/25048503
    • DTXSID80325900
    • SCHEMBL7048629
    • DA-06490
    • quinoxaline, 2-dimethylamino-
    • Inchi: 1S/C10H11N3/c1-13(2)10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3
    • InChI Key: ZOWBRYALCDNHPV-UHFFFAOYSA-N
    • SMILES: N(C)(C)C1C=NC2C=CC=CC=2N=1

Computed Properties

  • Exact Mass: 173.09543
  • Monoisotopic Mass: 173.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 29A^2

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.17
  • Boiling Point: 303°C at 760 mmHg
  • Flash Point: 137°C
  • Refractive Index: 1.659
  • PSA: 29.02
  • LogP: 1.69580
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-Quinoxalinamine,N,N-dimethyl- Security Information

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2-Quinoxalinamine,N,N-dimethyl- Related Literature

Additional information on 2-Quinoxalinamine,N,N-dimethyl-

Introduction to 2-Quinoxalinamine, N,N-dimethyl- (CAS No. 35552-76-2)

2-Quinoxalinamine, N,N-dimethyl- (CAS No. 35552-76-2) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This compound, also known as N,N-dimethyl-2-quinoxalinamine, is characterized by its unique chemical structure, which includes a quinoxaline ring and two methyl groups attached to the nitrogen atom. The quinoxaline ring, a heterocyclic aromatic compound, imparts specific properties that make this molecule valuable in various research and industrial contexts.

The chemical formula of N,N-dimethyl-2-quinoxalinamine is C10H14N4. It has a molecular weight of approximately 190.24 g/mol. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain applications where controlled solubility is required.

In the realm of medicinal chemistry, N,N-dimethyl-2-quinoxalinamine has garnered attention due to its potential therapeutic properties. Recent studies have explored its use as a lead compound in the development of novel drugs for various diseases. For instance, research published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate specific enzymes and receptors involved in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The unique structure of the quinoxaline ring allows for the design of derivatives with enhanced potency and selectivity.

Beyond its medicinal applications, N,N-dimethyl-2-quinoxalinamine has also found use in materials science. The compound can serve as a building block for the synthesis of advanced materials with tailored properties. For example, it has been utilized in the development of luminescent materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to fine-tune the electronic properties of these materials through molecular design makes N,N-dimethyl-2-quinoxalinamine an attractive choice for researchers and engineers.

In terms of synthesis, N,N-dimethyl-2-quinoxalinamine can be prepared through several routes. One common method involves the reaction of 2-chloroquinoxaline with dimethylamine in the presence of a suitable base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, yielding the desired product with high purity and yield. Alternative synthetic strategies have also been reported, including catalytic hydrogenation and microwave-assisted synthesis, which offer improved efficiency and environmental sustainability.

The safety profile of N,N-dimethyl-2-quinoxalinamine is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, standard precautions should be followed to minimize exposure risks. These include using appropriate personal protective equipment (PPE), working in well-ventilated areas, and storing the compound in tightly sealed containers away from incompatible materials.

In conclusion, N,N-dimethyl-2-quinoxalinamine (CAS No. 35552-76-2) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical structure and versatile properties make it an invaluable tool for researchers and developers working on innovative solutions for various challenges in these fields. As ongoing research continues to uncover new possibilities, the importance of this compound is likely to grow even further.

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